molecular formula C20H16ClN3O2 B11431100 6-chloro-10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

6-chloro-10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11431100
M. Wt: 365.8 g/mol
InChI Key: DHEGNGFXIIGWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-10-(2,4-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound belonging to the class of pyrimidoquinolines This compound is characterized by its fused heterocyclic structure, which includes a pyrimidine ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-10-(2,4-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with pyrimidine precursors, followed by cyclization and chlorination steps. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-10-(2,4-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrimidine derivatives, which can have different pharmacological and chemical properties .

Scientific Research Applications

6-Chloro-10-(2,4-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-10-(2,4-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline derivatives: These compounds share a similar fused ring structure and may have comparable biological activities.

    Chloroquinoline derivatives: These compounds contain a chlorine atom on the quinoline ring and exhibit similar chemical reactivity.

Uniqueness

6-Chloro-10-(2,4-dimethylphenyl)-3-methyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and dimethylphenyl groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

6-chloro-10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C20H16ClN3O2/c1-11-7-8-16(12(2)9-11)24-17-6-4-5-15(21)13(17)10-14-18(24)22-20(26)23(3)19(14)25/h4-10H,1-3H3

InChI Key

DHEGNGFXIIGWDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=C4C2=NC(=O)N(C4=O)C)C(=CC=C3)Cl)C

Origin of Product

United States

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